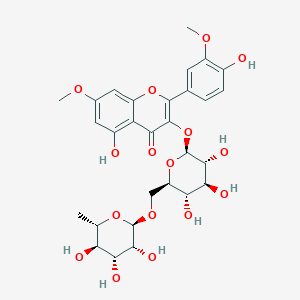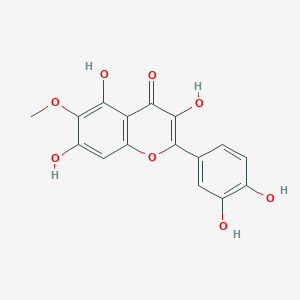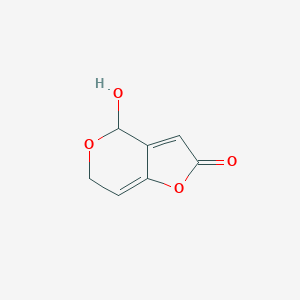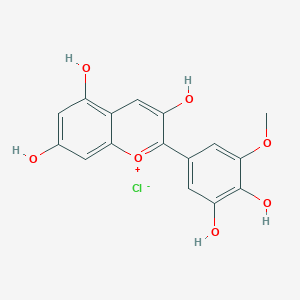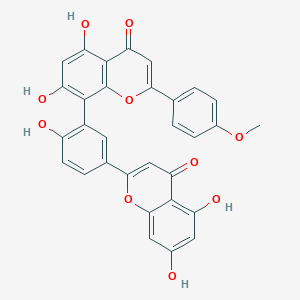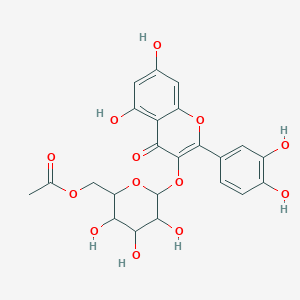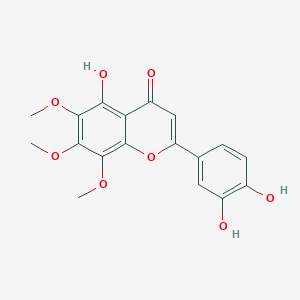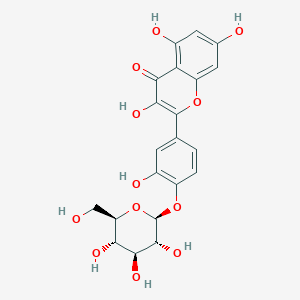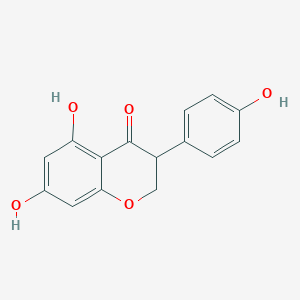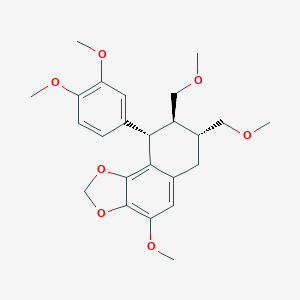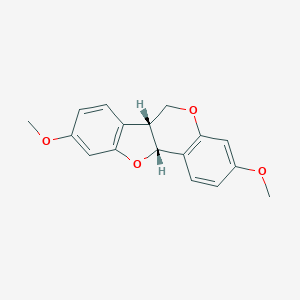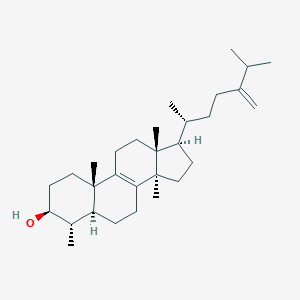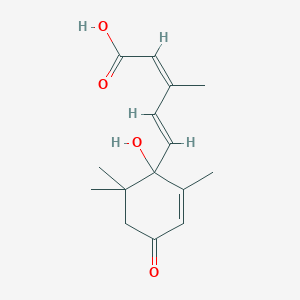
ABSCISIC ACID
Overview
Description
Abscisic acid is a plant hormone that plays a crucial role in various plant developmental processes and stress responses. It is a sesquiterpene, which means it is a compound made up of three isoprene units. This compound is involved in seed dormancy, the regulation of stomatal closure, and the response to environmental stresses such as drought, salinity, and cold. It was first identified in the 1960s and has since been extensively studied for its role in plant physiology .
Mechanism of Action
Abscisic Acid (ABA), also known as (RS)-Abscisic acid, Dormin, or (+/-)-Abscisic acid, is a crucial phytohormone that plays a significant role in plant growth, development, and stress responses .
Target of Action
The primary targets of ABA are the guard cells in plants . ABA binds to receptors at the surface of the plasma membrane of these cells . It also targets proteins relevant to diabetes mellitus, such as 11β-hydroxysteroid dehydrogenase (11β-HSD1), aldose reductase, glucokinase, glutamine-fructose-6-phosphate amidotransferase (GFAT), peroxisome proliferator-activated receptor-gamma (PPAR-gamma), and Sirtuin family of NAD (+)-dependent protein deacetylases 6 (SIRT6) .
Mode of Action
ABA’s interaction with its targets leads to several interconnecting pathways which converge to produce a rise in pH in the cytosol and transfer of Ca2+ from the vacuole to the cytosol . This interaction results in changes in gene expression and subsequent analysis of cis- and trans-acting regulatory elements of responsive promoters .
Biochemical Pathways
ABA is synthesized from carotenoids in chloroplasts and transported throughout the plant . It modulates various plant growth and metabolic processes, including seed development and germination, vegetative growth, stomatal regulation, flowering, and leaf senescence under diverse environmental conditions . It also affects the production, signaling, catabolism, and transport within plant tissues .
Pharmacokinetics
The pharmacokinetics of ABA involves its biosynthesis, signaling, and metabolism . The molecular docking investigation of ABA with 11-HSD1, GFAT, PPAR-gamma, and SIRT6 revealed considerably low binding energy and predicted inhibition constant .
Action Environment
Environmental factors significantly influence ABA’s action, efficacy, and stability. Under stress, ABA is synthesized in various plant organs, playing roles in diverse adaptive processes, including seed dormancy, growth inhibition, and leaf senescence . It helps maintain seed dormancy and inhibits germination, whereas during the post-germination stage, this hormone inhibits growth to conserve energy .
Biochemical Analysis
Biochemical Properties
It interacts with various enzymes, proteins, and other biomolecules, playing a significant role in biochemical reactions .
Cellular Effects
Abscisic Acid influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It modulates various plant growth and metabolic processes, including seed development and germination, vegetative growth, stomatal regulation, flowering, and leaf senescence under diverse environmental conditions .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, influencing the balance between biosynthesis and catabolism .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, affecting metabolic flux or metabolite levels . This compound is synthesized via two distinct pathways, one direct pathway that occurs in phytopathogenic fungi and the other indirect pathway that operates in plants .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of abscisic acid involves several steps, starting from farnesyl pyrophosphate, a common precursor in the biosynthesis of terpenoids. The key steps include cyclization, oxidation, and isomerization reactions. One common synthetic route involves the use of a Diels-Alder reaction followed by oxidation and rearrangement steps to form the final product .
Industrial Production Methods: Industrial production of this compound typically involves microbial fermentation or chemical synthesis. Microbial fermentation uses genetically engineered microorganisms to produce this compound from simple sugars. Chemical synthesis, on the other hand, involves multiple steps of organic reactions starting from readily available precursors .
Chemical Reactions Analysis
Types of Reactions: Abscisic acid undergoes various chemical reactions, including oxidation, reduction, and conjugation.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to phaseic acid using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride.
Conjugation: this compound can form conjugates with glucose or other sugars through glycosylation reactions.
Major Products:
Phaseic Acid: Formed through the oxidation of this compound.
Dihydrophaseic Acid: Formed through the reduction of phaseic acid.
This compound Glucosyl Ester: Formed through glycosylation reactions.
Scientific Research Applications
Abscisic acid has a wide range of applications in scientific research:
Plant Biology: It is extensively used to study plant stress responses, seed dormancy, and stomatal regulation.
Agriculture: this compound is used to enhance crop tolerance to environmental stresses such as drought and salinity.
Medicine: Research is being conducted on the potential use of this compound in treating diseases such as diabetes and inflammation.
Industry: this compound is used in the production of stress-resistant crops and in the formulation of plant growth regulators .
Comparison with Similar Compounds
Gibberellins: Another class of plant hormones involved in growth and development.
Auxins: Plant hormones that regulate cell elongation and division.
Cytokinins: Hormones that promote cell division and growth.
Uniqueness of Abscisic Acid: this compound is unique in its role as a stress hormone. Unlike gibberellins, auxins, and cytokinins, which primarily promote growth, this compound is involved in inhibiting growth and promoting stress tolerance. It plays a critical role in helping plants survive adverse environmental conditions .
Properties
IUPAC Name |
(2Z,4E)-5-(1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)-3-methylpenta-2,4-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-10(7-13(17)18)5-6-15(19)11(2)8-12(16)9-14(15,3)4/h5-8,19H,9H2,1-4H3,(H,17,18)/b6-5+,10-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIDBLDQVAYHNE-LXGGSRJLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CC(C1(C=CC(=CC(=O)O)C)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)CC(C1(/C=C/C(=C\C(=O)O)/C)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1030604 | |
| Record name | (RS)-Abscisic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1030604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14375-45-2, 21293-29-8 | |
| Record name | Abscisic acid, (+/-)-(2Z,4E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014375452 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ABSCISIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759648 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (RS)-Abscisic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1030604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [S-(Z,E)]-5-(1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)-3-methylpenta-2,4-dienoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.275 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ABSCISIC ACID, (±)-(2Z,4E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B18Y5RNGK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What were the early observations that led to the discovery of dormin?
A: Researchers observed acidic inhibitors in plant extracts that correlated with promoting abscission and dormancy. [] In the 1960s, two separate research groups isolated and identified what we now know as abscisic acid (ABA). One group, studying cotton fruit abscission, named it "abscisin II." [, ] The other, working with sycamore leaves and bud dormancy, named it "dormin." [, ]
Q2: How did the name "this compound" become the accepted term for this compound?
A: In 1967, after confirming that "abscisin II" and "dormin" were chemically identical, the scientific community decided to adopt the name "this compound" (ABA). [, ] Interestingly, despite its name, ABA's role in abscission appears indirect, reflecting its influence on senescence and stress responses. []
Q3: What is the chemical structure of this compound (dormin)?
A: this compound (dormin) is a 15-carbon weak organic acid with the systematic name (2E,4Z)-5-[(1S)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoic acid. []
Q4: What is the molecular weight of this compound?
A4: The molecular weight of this compound is 264.32 g/mol.
Q5: How does this compound (dormin) affect plant growth?
A: Initially identified as a growth inhibitor, this compound (dormin) plays a complex role in plant growth regulation. While it can inhibit growth at high concentrations, young tissues with naturally high ABA levels demonstrate its importance for normal cell expansion and growth. [] This is because ABA is crucial for regulating transpiration and establishing turgor pressure, processes essential for proper growth. []
Q6: How does this compound (dormin) influence seed dormancy and germination?
A: this compound (dormin) plays a key role in seed dormancy. Researchers found that dormant sycamore seeds and cotton fruit contained high levels of ABA. [, ] In peach seeds, dormancy termination correlated with the disappearance of this inhibitor. [] Furthermore, kinetin, a type of cytokinin, can reverse the inhibitory effect of ABA on seed germination, highlighting a potential interplay between these plant hormones. []
Q7: What role does this compound (dormin) play in a plant's response to environmental stress?
A: this compound (dormin) acts as a stress hormone in plants, helping them cope with various environmental challenges. It plays a crucial role in regulating stomatal closure, a critical response to drought stress. [] Additionally, ABA is involved in plant responses to salinity, cold temperatures, pathogen attack, and UV radiation. []
Q8: How does the structure of this compound (dormin) relate to its activity?
A: While the full scope of this compound's (dormin) structure-activity relationship is still being researched, some studies shed light on this aspect. For instance, the naturally occurring (+)-abscisic acid exhibits significantly higher growth-inhibitory activity compared to its synthetic, optically inactive (±)-abscisic acid counterpart. [] This highlights the importance of stereochemistry in ABA's biological activity.
Q9: What happens when the structure of this compound (dormin) is modified?
A: Modifications to the this compound (dormin) structure can significantly impact its activity. For example, the synthetic (±)-abscisic acid isomer showed a weaker inhibitory effect on lettuce seed germination compared to the naturally occurring form. [] This emphasizes that even small structural changes can influence the compound's potency and overall biological effects.
Q10: Are there any known alternatives or substitutes for this compound (dormin) in promoting plant stress tolerance?
A: While this compound (dormin) plays a central role in plant stress responses, other compounds and strategies can contribute to stress tolerance. For instance, researchers found that applying growth retardants like B9 and Amo 1618 to Acer negundo trees increased their hardiness under long photoperiods. [] Amo 1618 is known to interfere with gibberellin synthesis, suggesting that manipulating other plant hormone pathways could offer alternative approaches to enhancing stress tolerance. []
Q11: What are some essential tools and resources for conducting research on this compound (dormin)?
A11: Research on this compound (dormin) benefits from a range of tools and resources, including:
- Plant cell culture bioassays: These bioassays are vital for studying the effects of ABA and related compounds on plant growth and development under controlled conditions. []
- Gas chromatography: This technique allows researchers to quantify endogenous ethylene levels, enabling the study of its interaction with ABA in regulating plant processes. []
- Optical rotatory dispersion (ORD) spectroscopy: This method was instrumental in identifying and quantifying the naturally occurring, optically active (+)-abscisic acid in plant extracts. []
- Chromatographic techniques (e.g., thin-layer chromatography): These methods are crucial for separating and purifying ABA from plant extracts, facilitating its identification and further analysis. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



